molecular formula C17H19NO2 B14949636 Cyclohexyl naphthalen-1-ylcarbamate CAS No. 80731-46-0

Cyclohexyl naphthalen-1-ylcarbamate

Cat. No.: B14949636
CAS No.: 80731-46-0
M. Wt: 269.34 g/mol
InChI Key: VXLVBCIMVJAABQ-UHFFFAOYSA-N
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Description

Cyclohexyl naphthalen-1-ylcarbamate is an organic compound with the molecular formula C17H19NO2 It is characterized by a cyclohexyl group attached to a naphthalen-1-ylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyl naphthalen-1-ylcarbamate typically involves the reaction of cyclohexylamine with naphthalen-1-yl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl naphthalen-1-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Formation of naphthalen-1-ylcarbamic acid derivatives.

    Reduction: Formation of cyclohexylamine and naphthalen-1-yl derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Cyclohexyl naphthalen-1-ylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Cyclohexyl naphthalen-1-ylcarbamate can be compared with other similar compounds such as:

    Cyclohexyl phenylcarbamate: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.

    Cyclohexyl methylcarbamate: Contains a methyl group instead of a naphthalen-1-yl group.

    Naphthalen-1-yl methylcarbamate: Contains a methyl group instead of a cyclohexyl group.

Uniqueness: this compound is unique due to the presence of both cyclohexyl and naphthalen-1-yl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with other similar compounds.

Properties

CAS No.

80731-46-0

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

cyclohexyl N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C17H19NO2/c19-17(20-14-9-2-1-3-10-14)18-16-12-6-8-13-7-4-5-11-15(13)16/h4-8,11-12,14H,1-3,9-10H2,(H,18,19)

InChI Key

VXLVBCIMVJAABQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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